molecular formula C21H15N3O2S B11590680 (5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11590680
M. Wt: 373.4 g/mol
InChI Key: IVQCJLASKGQMKH-WQRHYEAKSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core with a Z-configured arylidene substituent at position 5 and a 3-methylphenyl group at position 2. The chromen-3-ylmethylene moiety introduces a coumarin-derived aromatic system, which may enhance photophysical properties and biological interactions.

Properties

Molecular Formula

C21H15N3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H15N3O2S/c1-13-5-4-7-16(9-13)19-22-21-24(23-19)20(25)18(27-21)11-14-10-15-6-2-3-8-17(15)26-12-14/h2-11H,12H2,1H3/b18-11-

InChI Key

IVQCJLASKGQMKH-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4)SC3=N2

Origin of Product

United States

Preparation Methods

The synthesis of (5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-chromen-3-carbaldehyde with 2-(3-methylphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like ethanol. The mixture is then refluxed for several hours to yield the desired product.

Chemical Reactions Analysis

(5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents in the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 2 and 5 of the thiazolo-triazolone core. A comparative analysis is presented below:

Compound ID/Reference Substituent at Position 2 Substituent at Position 5 Configuration Notable Features
Target Compound 3-Methylphenyl 2H-Chromen-3-ylmethylene Z Coumarin-derived aromatic system
CAS 606962-51-0 4-Butoxyphenyl 2H-Chromen-3-ylmethylene E E-isomer; butoxy group enhances lipophilicity
5d () Phenylamino Methylaminomethylene E/Z High melting point (262–263°C)
2k () N/A Thiophen-2-ylmethylene Z Planar heterocyclic system; high thermal stability (>250°C)
3,4,5-Trimethoxyphenyl 5-Methylfuran-2-ylmethylene Z Methoxy groups improve aqueous solubility

Physicochemical Properties

  • Melting Points :

    • The target compound’s chromenyl and 3-methylphenyl substituents likely contribute to a high melting point (>250°C), comparable to analogs like 5d (262–263°C) and 2k (>250°C) .
    • Compounds with bulky or polar groups (e.g., 3,4,5-trimethoxyphenyl in ) exhibit reduced melting points due to disrupted crystallinity .
  • Spectroscopic Data :

    • 1H-NMR : Z-configuration in the target compound would result in distinct coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) compared to E-isomers (J ≈ 16–18 Hz) .
    • LCMS : Molecular ion peaks for analogs range from m/z 220–486, depending on substituent mass . The target compound’s molecular weight is estimated at ~425 g/mol.

Biological Activity

The compound (5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS No: 577988-55-7) is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a complex structure comprising a thiazole ring fused with a triazole moiety and a chromene unit. Its molecular formula is C21H15N3O2SC_{21}H_{15}N_3O_2S, indicating the presence of nitrogen and sulfur heteroatoms which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole-containing compounds. For instance, compounds similar to (5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have been shown to exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for related thiazole compounds range from 1.61 µg/mL to over 1000 µg/mL depending on the structural modifications and the specific cancer type targeted .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 9U251 (Glioblastoma)1.61 ± 1.92Induction of apoptosis
Compound 10WM793 (Melanoma)1.98 ± 1.22Inhibition of cell proliferation
(5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-oneMCF-7 (Breast Cancer)TBDTBD

The mechanism of action for these compounds often involves the induction of apoptosis through various pathways. For example, studies have shown that thiazole derivatives can activate caspases and modulate the expression of pro-apoptotic factors such as Bax and p53 . Additionally, some compounds have been reported to suppress NF-kB activity while promoting oxidative stress within cancer cells.

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties . Research indicates that certain thiazole derivatives exhibit significant antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell wall synthesis and interfere with nucleic acid metabolism .

Case Studies

Several case studies have investigated the biological effects of thiazole derivatives:

  • Study on Anticancer Activity : A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity against various cell lines including MCF-7 and A549. The results indicated that modifications at specific positions significantly enhanced cytotoxicity .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of thiazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed potent activity with minimum inhibitory concentrations lower than standard antibiotics .

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